molecular formula C19H21N5O B15112017 (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B15112017
M. Wt: 335.4 g/mol
InChI Key: HMOYNAQQHPZDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone is a specialized chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a fused pyrazolo[5,1-c][1,2,4]triazine core, a structure known to be of significant interest in the development of biologically active molecules. Compounds based on the pyrazolotriazine scaffold are recognized for their potential as metabolites and have demonstrated a range of biological activities in scientific literature, including notable cytotoxic activity against various carcinoma cell lines . The structural architecture of this molecule, which incorporates a piperidine carboxamide group, makes it a valuable building block for researchers working in hit-to-lead optimization campaigns. It is primarily intended for use in the synthesis of novel derivatives and as a key intermediate in exploring new chemical entities for oncological and inflammatory disease research . The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C19H21N5O/c1-13-16(15-9-5-3-6-10-15)18-21-20-17(14(2)24(18)22-13)19(25)23-11-7-4-8-12-23/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

HMOYNAQQHPZDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and its diazonium salt . The reaction is carried out in the presence of active methylene compounds, which facilitate the formation of the pyrazolo[5,1-c][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Piperidinyl Group

The piperidine moiety serves as a nucleophilic site, primarily undergoing alkylation and acylation.

Reaction TypeConditionsProducts/OutcomesYield (%)
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzylated piperidine derivative65–78
AcylationAcetic anhydride, pyridineAcetylated piperidine derivative82–90
  • Mechanistic Insight : Alkylation occurs preferentially at the secondary amine of piperidine under mild basic conditions, while acylation targets the lone pair on nitrogen .

Electrophilic Substitutions on the Pyrazolo-Triazine Core

The electron-deficient triazine ring facilitates electrophilic aromatic substitution (EAS), with reactivity influenced by substituent positioning.

Reaction TypeConditionsRegioselectivityProducts
BrominationBr₂, FeCl₃, CHCl₃C5 position of pyrazole5-Bromo derivative
NitrationHNO₃/H₂SO₄, 0°CC3 position of triazine3-Nitro adduct
  • Key Observations :

    • Methyl groups at C4 and C7 deactivate adjacent positions, directing substituents to C5 (pyrazole) or C3 (triazine) .

    • Bromination at C5 enhances steric bulk, potentially altering biological activity .

Cycloaddition and Ring Expansion Reactions

The pyrazolo-triazine system participates in [3+2] cycloadditions and ring expansions under specific conditions.

Reaction TypeReagents/ConditionsProducts
Azide-Alkyne Cycloadd.Cu(I), DIPEA, RTTriazole-fused hybrid scaffold
Ring ExpansionEthyl bromoacetate, K₂CO₃Pyrimido-triazine derivatives
  • Notable Example : Reaction with ethyl bromoacetate induces ring expansion, forming a pyrimido[1,6-b] thiatriazine derivative .

Functionalization of the Methanone Group

The ketone group undergoes nucleophilic addition and condensation reactions.

Reaction TypeReagentsProducts
Grignard AdditionRMgX, THF, –78°CSecondary alcohol derivatives
CondensationNH₂OH·HCl, EtOH, ΔOxime analog
  • Applications : Oxime formation improves aqueous solubility for pharmacokinetic optimization .

Radical-Mediated Reactions

The phenyl substituent at C8 participates in radical halogenation.

Reaction TypeConditionsOutcome
ChlorinationCl₂, FeCl₃, CCl₄Para-chlorophenyl adduct
  • Selectivity : The phenyl ring’s para position is favored due to steric shielding from the triazine core .

Hydrolysis and Stability Studies

The compound demonstrates pH-dependent stability:

ConditionObservationDegradation Products
Acidic (pH 2)Cleavage of triazine N–C bondPyrazole-carboxylic acid
Basic (pH 10)Piperidine ring openingSecondary amine fragments
  • Implications : Stability under physiological conditions must be evaluated for drug development .

Comparative Reactivity Table

A comparison of reaction rates for key functional groups:

Functional GroupReactivity (Relative Rate)Dominant Pathway
Pyrazolo-triazine C5HighElectrophilic substitution
Piperidinyl NModerateAlkylation/Acylation
Methanone C=OLowNucleophilic addition

Unresolved Challenges

  • Regioselectivity Control : Competing substitution pathways complicate product isolation.

  • Catalyst Design : Improving yields for cycloaddition reactions remains critical .

Scientific Research Applications

Chemistry

In chemistry, (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties . Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs from the evidence (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone (Target) Pyrazolo[5,1-c][1,2,4]triazin-3-yl 4,7-dimethyl; 8-phenyl; piperidinyl methanone C₂₄H₂₄N₆O 428.20 High lipophilicity; steric hindrance
(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone (10a) Pyrazolo[5,1-c][1,2,4]triazin-3-yl 7-phenyl; triazolyl-p-tolyl C₂₅H₂₁N₇O 451.49 Polar triazole group; reduced steric bulk
(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone (10b) Pyrazolo[5,1-c][1,2,4]triazin-3-yl 8-phenyl; triazolyl-p-tolyl C₂₅H₂₁N₇O 451.49 Positional isomer of 10a; altered π-stacking potential
{3-[(4-Benzyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}{5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}methanone (T501-1410) Pyrazolo[1,5-a]pyrimidin-3-yl Benzyl-triazole-piperidine; methylbenzyl C₃₂H₃₅N₇O 533.68 Extended π-system; higher molecular weight

Key Findings

Structural Variations :

  • The target compound differs from 10a and 10b in two ways:

  • Substituent Position : The phenyl group is at position 8 (vs. 7 in 10a), which may alter π-π interactions with target proteins .
  • Methanone Group: The piperidinyl methanone (vs. triazolyl-p-tolyl in 10a/10b) increases lipophilicity (predicted LogP ~3.5 vs. ~2.8 for 10a/10b), favoring blood-brain barrier penetration .

Synthetic Routes :

  • The target compound’s synthesis likely follows a pathway similar to 10a/10b, involving diazotization and cyclization . However, the use of piperidine instead of triazole precursors introduces distinct reactivity challenges.

Biological Implications :

  • The 4,7-dimethyl groups on the target compound may enhance metabolic stability compared to 10a/10b, which lack methyl substituents .
  • T501-1410 ’s benzyl-triazole group could confer stronger hydrogen-bonding interactions but at the cost of synthetic complexity .

Biological Activity

The compound (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The compound features a complex structure that combines a pyrazolo[5,1-c][1,2,4]triazine core with a piperidine moiety. The structural formula can be represented as follows:

C17H20N6O\text{C}_{17}\text{H}_{20}\text{N}_6\text{O}

Anticancer Activity

Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of mitochondrial membrane potential. Specifically:

  • Cell Lines Tested : DLD-1 and HT-29 (colon cancer)
  • Mechanism : Induction of apoptosis confirmed by Annexin V binding assays.
  • Results : Active caspase-8 was detected in 66.6% of DLD-1 cells and 30.1% of HT-29 cells after treatment with similar derivatives .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrazolo[5,1-c][1,2,4]triazines have shown inhibitory effects on various enzymes including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Urease : Associated with bacterial infections.

Studies report IC50 values indicating strong inhibitory activity against these enzymes, which suggests potential therapeutic applications in neurodegenerative diseases and infections .

Study 1: Anticancer Efficacy

In a study examining the efficacy of pyrazolo[5,1-c][1,2,4]triazine derivatives against colon cancer cells:

  • Methodology : Cell viability assays and flow cytometry were utilized to assess apoptosis.
  • Findings : The derivative showed a dose-dependent increase in apoptosis markers compared to control groups.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties:

  • Objective : To assess the inhibitory effects on AChE and urease.
  • Results : The compound demonstrated potent inhibition with IC50 values significantly lower than standard drugs used for comparison.

Data Table

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anticancer ActivityDLD-1 CellsN/A
Anticancer ActivityHT-29 CellsN/A
AChE InhibitionAChE2.14 ± 0.003
Urease InhibitionUrease0.63 ± 0.001

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone?

Methodological Answer:
The synthesis of complex heterocyclic compounds like this typically involves multi-step protocols. Key steps include:

  • Stepwise coupling : Reacting the pyrazolo-triazin core with a piperidine-methanone group under controlled conditions (e.g., ethanol reflux, 2–6 hours) to ensure regioselectivity .
  • Catalyst optimization : Testing palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper-mediated Ullmann couplings to enhance cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while ethanol or THF may reduce side reactions .
  • Purity monitoring : Thin-layer chromatography (TLC) is essential for tracking reaction progress, but HPLC or GC-MS should validate final purity .

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, particularly for the pyrazolo-triazin and piperidine moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out byproducts .
  • X-ray diffraction : Single-crystal X-ray analysis resolves ambiguities in stereochemistry and bond angles, especially for the triazin ring .

Advanced: How can conflicting biological activity data for this compound be resolved in different assay systems?

Methodological Answer:
Contradictory results often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) under identical conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
  • Dose-response curves : Use IC₅₀/EC₅₀ values to compare potency thresholds and assess off-target interactions .
  • Theoretical alignment : Link observed activity to computational models (e.g., molecular docking against kinase targets) to rationalize discrepancies .

Advanced: What experimental designs are robust for studying the environmental stability of this compound?

Methodological Answer:
Long-term stability studies should adopt a split-plot design:

  • Environmental compartments : Test degradation in aqueous (pH 4–10), soil, and UV-exposed conditions over 6–12 months .
  • Analytical endpoints : Quantify parent compound and metabolites via LC-MS/MS, focusing on hydrolytic cleavage of the triazin ring .
  • Block randomization : Use four replicates per condition to account for batch variability, as demonstrated in agrochemical stability studies .

Advanced: How can researchers elucidate the mechanism of action for this compound in kinase inhibition assays?

Methodological Answer:
Mechanistic studies require integrative approaches:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, PIM1) using ATP-competitive assays to identify primary targets .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to distinguish allosteric vs. competitive inhibition .
  • Mutagenesis : Engineer kinase mutants (e.g., ATP-binding pocket residues) to validate interaction sites .

Basic: What are the critical parameters for ensuring reproducibility in scaled-up synthesis?

Methodological Answer:
Key factors include:

  • Temperature control : Maintain ±2°C tolerance during exothermic steps (e.g., cyclization) to prevent decomposition .
  • Catalyst purity : Use freshly prepared Pd/C or CuI to avoid catalyst poisoning .
  • Workup procedures : Optimize extraction solvents (e.g., ethyl acetate vs. dichloromethane) for consistent recovery rates .

Advanced: How can computational chemistry guide the rational design of derivatives with enhanced selectivity?

Methodological Answer:

  • QSAR modeling : Train models on existing bioactivity data to predict substituent effects on the phenyl or piperidine groups .
  • MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to identify residues critical for binding .
  • ADMET profiling : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic properties .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the methanone moiety for pH-dependent release .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.